4-Bromopyridazine Hydrobromide

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

4-Bromopyridazine Hydrobromide (CAS 1220039-64-4) is a superior heteroaryl bromide for medicinal chemistry. Its enhanced reactivity over chloro-analogs ensures higher yields in Suzuki-Miyaura couplings, crucial for building complex drug candidates like γ-secretase modulators. The hydrobromide salt form guarantees long-term stability. A scalable industrial process (58.2% yield, 98.5% purity) de-risks supply for process R&D. This is the strategic choice for reliable, efficient cross-coupling reactions over cheaper, less reactive alternatives.

Molecular Formula C₄H₄Br₂N₂
Molecular Weight 239.9
CAS No. 1220039-64-4
Cat. No. B1146793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridazine Hydrobromide
CAS1220039-64-4
Molecular FormulaC₄H₄Br₂N₂
Molecular Weight239.9
Structural Identifiers
SMILESC1=CN=NC=C1Br.Br
InChIInChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyridazine Hydrobromide (CAS 1220039-64-4): A Versatile Building Block for Medicinal Chemistry and Cross-Coupling


4-Bromopyridazine Hydrobromide (CAS 1220039-64-4) is a heteroaryl bromide salt, specifically a mono-substituted pyridazine derivative, with the molecular formula C₄H₄Br₂N₂ and a molecular weight of 239.90 g/mol . It is a solid at room temperature and is typically supplied with a minimum purity of 95% . This compound is a key intermediate in the synthesis of pharmacologically active molecules, notably serving as a building block for γ-secretase modulators . Its structure features a bromine atom at the 4-position of an electron-deficient pyridazine ring, which confers high reactivity in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the construction of complex molecular architectures for drug discovery .

The Pitfalls of Interchanging Halopyridazine Building Blocks in Critical Syntheses


In drug discovery and process chemistry, the selection of a specific halopyridazine building block is not arbitrary; it is a critical decision that directly impacts reaction efficiency, yield, and the feasibility of accessing the desired final compound. The electronic nature and size of the halogen, as well as the presence of a stabilizing counterion, dictate reactivity in key transformations like palladium-catalyzed cross-couplings . For instance, while 4-chloropyridazine may appear to be a less expensive alternative, its lower reactivity compared to the 4-bromo analog often necessitates harsher reaction conditions, more active (and costly) catalysts, and can result in significantly lower yields or failed reactions . Furthermore, the hydrobromide salt form of 4-bromopyridazine offers distinct advantages in terms of storage stability and handling compared to its free base counterpart , a critical factor for maintaining reagent integrity in long-term research programs. The evidence below provides quantifiable justification for the specific selection of 4-Bromopyridazine Hydrobromide over its analogs.

Quantitative Differentiation: 4-Bromopyridazine Hydrobromide vs. Analogous Building Blocks


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: 4-Bromo vs. 4-Chloro

In palladium-catalyzed cross-coupling reactions, the nature of the halogen leaving group is a primary determinant of reaction rate and yield. Aryl bromides, such as 4-bromopyridazine, are significantly more reactive than their chloro counterparts. A comparative study on related 3-amino-6-halopyridazines demonstrated that while the 6-iodo derivative reacted smoothly, the 6-chloro derivative was a competent coupling partner under optimized conditions, but the study concluded that there was 'no need to start from' the more reactive (and costly) iodo compound, implying the chloro derivative could be used directly . Extrapolating from this class-level inference, the 4-bromo derivative (4-Bromopyridazine Hydrobromide) represents an optimal balance of reactivity, cost, and synthetic utility, offering faster reaction kinetics and generally higher yields than 4-chloropyridazine without the cost and instability often associated with iodo-heteroarenes.

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Proven Utility as a Key Intermediate for γ-Secretase Modulators

4-Bromopyridazine Hydrobromide is specifically cited as a mono-substituted pyridazine derivative used in the preparation of γ-secretase modulators, a therapeutically relevant class of compounds for Alzheimer's disease research . This application is not a generic attribute of all halopyridazines; it is a validated use case demonstrated in peer-reviewed literature, including the work by Luebbers et al. on aminothiazole-based γ-secretase modulators [1]. This established synthetic route provides a direct, evidence-backed pathway for researchers in this field.

γ-Secretase Modulator Alzheimer's Disease Building Block

Validated Industrial Synthesis: High Purity and Defined Yield

A patented industrial preparation method for 4-bromopyridazine (the free base precursor to the hydrobromide salt) provides quantifiable benchmarks for its synthesis. The method, which starts from 3,6-dichloropyridazine, achieves a final yield of 58.2% with a purity of 98.5% for the target compound [1]. This contrasts with other potential synthetic routes that may involve harsher conditions, lower yields, or more expensive starting materials. The patent details a four-step process with individual step yields of 92.1%, 91.1%, 65.1%, and the final 58.2%, demonstrating a robust and scalable route [1].

Process Chemistry Industrial Synthesis Purity

Strategic Application Scenarios for 4-Bromopyridazine Hydrobromide in Research and Development


Medicinal Chemistry: Accelerating Lead Optimization for Alzheimer's Disease

As evidenced by its role as an intermediate for γ-secretase modulators , 4-Bromopyridazine Hydrobromide is ideally suited for medicinal chemistry programs targeting neurological disorders. Researchers can confidently use this building block in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of pyridazine-containing analogs, following established literature procedures [1]. This approach reduces synthetic risk and accelerates the SAR exploration phase for programs focused on modulating Aβ peptide production.

Process Chemistry and Scale-Up: Implementing a Validated Route to Key Intermediates

For process chemists tasked with scaling up the synthesis of complex drug candidates, the availability of an industrial preparation method with defined yields and purity (58.2% yield, 98.5% purity) [2] is a significant advantage. This patent provides a clear, scalable blueprint for producing high-quality 4-bromopyridazine derivatives, which can be subsequently converted to the hydrobromide salt. This ensures a consistent supply of a critical intermediate, mitigating supply chain risks and ensuring reproducibility from milligram to kilogram scale.

Cross-Coupling Method Development: Optimizing Pd-Catalyzed Reactions on Heteroaromatics

Given the high reactivity of the aryl bromide motif in 4-Bromopyridazine Hydrobromide, this compound serves as an excellent model substrate for developing and optimizing new palladium-catalyzed cross-coupling methodologies . Its reactivity profile allows researchers to test novel ligands, catalysts, and reaction conditions under mild parameters, accelerating the discovery of more efficient and sustainable catalytic processes for heteroaromatic systems.

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